molecular formula C18H14ClNO4 B3018238 N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 325779-77-9

N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3018238
CAS No.: 325779-77-9
M. Wt: 343.76
InChI Key: LVFJEUXYMAWTPD-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene and coumarin-based derivative developed for advanced pharmacological research. Compounds within this chemical class are the subject of extensive investigation due to their promising and diverse biological activities. Main Applications and Research Value: Anticancer Research: Chromene and coumarin derivatives are recognized for their significant potential in oncology research . These compounds can interact with multiple cellular targets, demonstrating potent cytotoxic effects against a range of human cancer cell lines . Their mechanisms of action are diverse and include the induction of apoptosis through the activation of caspases (e.g., caspase-8 and caspase-9) and modulation of Bcl-2 family proteins, alongside the inhibition of key pro-survival pathways such as NF-κB signaling . Furthermore, specific coumarins have been identified as inhibitors of hypoxia-inducible factor-1 (HIF-1), a critical target in tumor biology . Antimicrobial Research: This compound is also relevant in the field of infectious disease research, particularly against challenging Gram-positive bacterial strains like Staphylococcus aureus . Structural features, including the carboxamide moiety at the C-3 position, are known to contribute to the antibacterial efficacy of such molecules, making them valuable scaffolds for developing new agents to combat drug-resistant bacteria . Anti-inflammatory Research: The chromene-coumarin core structure is associated with notable anti-inflammatory properties . Research indicates that related derivatives can inhibit the expression of enzymes like cyclooxygenase-2 (COX-2) and modulate the production of pro-inflammatory cytokines such as TNF-α, suggesting potential applications in investigating inflammatory disease models . Intended Use: This product is supplied For Research Use Only. It is strictly intended for use in laboratory research and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-10-14(19)4-3-5-15(10)20-17(21)13-9-11-8-12(23-2)6-7-16(11)24-18(13)22/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFJEUXYMAWTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as urease, which is crucial for nitrogen metabolism. The interaction with urease involves binding to the enzyme’s active site, thereby preventing its normal function. This inhibition can lead to a decrease in the production of ammonia, which is a byproduct of urease activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, it can alter the expression of genes related to oxidative stress and apoptosis, leading to changes in cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with urease involves competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing its reaction, thereby reducing its activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme pH conditions can lead to its degradation. Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with off-target proteins and the accumulation of toxic metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound undergoes phase I and phase II metabolism, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and activity, as well as its potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and toxicity.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be affected by its subcellular localization. For instance, its presence in the nucleus allows it to interact with transcription factors and other nuclear proteins, influencing gene expression. Additionally, post-translational modifications, such as phosphorylation, can affect its targeting to specific organelles.

Biological Activity

N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a chromene core with a methoxy group and a carboxamide functional group, which contribute to its chemical reactivity and biological properties. Its molecular formula is C18H16ClNO3C_{18}H_{16}ClNO_3 with a molecular weight of 335.78 g/mol.

Antimicrobial Properties

Research has shown that derivatives of chromene compounds exhibit significant antimicrobial activity. For instance, studies have reported minimum inhibitory concentrations (MIC) for various derivatives, indicating their potential effectiveness against bacterial strains.

CompoundMIC (μg/mL)Target Pathogen
This compound4.0Staphylococcus aureus
Other derivatives0.22 - 0.25Escherichia coli

In vitro studies demonstrated that this compound could inhibit the growth of pathogenic bacteria with varying degrees of effectiveness, suggesting its potential use as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound has shown cytotoxic effects on various cancer cell lines, including breast cancer and leukemia cells.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (breast cancer)15.5Induction of apoptosis
HL-60 (leukemia)20.3Cell cycle arrest

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and modulation of cell signaling pathways related to cell proliferation and survival .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several chromene derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable ability to inhibit biofilm formation .
  • Anticancer Research : In another study focused on the anticancer properties, this compound was tested against various cancer cell lines. The findings revealed that the compound effectively induced apoptosis in MCF-7 cells, leading to a decrease in cell viability .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Chromene Positions) Amide Substituent Molecular Weight Melting Point (°C) Key References
Target Compound 6-OCH₃, 2-Oxo 3-Chloro-2-methylphenyl 359.78* Not reported
N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 6-OCH₃, 2-Oxo 4-Bromophenyl 374.2 Not reported
N-(2-Carboxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 6-OCH₃, 2-Oxo 2-Carboxyphenyl 339.31 124–125
N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide 3-Oxo (benzo[f]chromene) 3,5-Dimethylphenyl 341.36 277.1–279.2
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 2-Oxo 4-Sulfamoylphenyl 344.31 Not reported

*Calculated based on formula C₁₈H₁₅ClNO₄.

Key Observations:

Core Structure Variations: The target compound shares the 6-methoxy-2-oxo-chromene scaffold with N-(4-bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide and N-(2-carboxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide . Differences in amide substituents (halogenated vs. Benzo[f]chromene derivatives (e.g., compound 5a in ) feature an extended fused aromatic system, increasing molecular rigidity and planarity compared to simpler chromenes.

Synthetic Yields and Methods: Amidation via acyl chloride intermediates (e.g., thionyl chloride) is a common strategy, yielding products in moderate to high purity (74–98% yields) . Recrystallization from polar solvents (e.g., DMF, ethanol) is frequently employed for purification .

Spectroscopic Data :

  • ¹H-NMR : Methoxy groups resonate near δ 3.95 ppm, while aromatic protons appear between δ 6.85–9.34 ppm depending on substitution patterns .
  • ¹³C-NMR : Carbonyl signals (amide C=O) are observed at δ 161–164 ppm, with chromene C=O near δ 157–164 ppm .

Functional Group Influence on Properties

  • Methoxy Groups : Improve solubility in organic solvents and modulate electronic effects on the chromene ring, as seen in N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide .
  • Carboxylic Acid Derivatives : The 2-carboxyphenyl analogue demonstrates lower melting points (124–125°C) compared to halogenated derivatives, likely due to reduced crystallinity.

Challenges and Opportunities

  • Crystallinity and Solvate Formation: N-(2-hydroxyethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide failed to form ethanol solvates despite recrystallization attempts, highlighting variability in packing efficiency .

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